2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione
Description
Historical Development of 1,2,4-Triazine Derivatives
The exploration of triazines dates to the late 19th century, with Eugen Bamberger’s seminal work on triazine synthesis in 1892. The Bamberger triazine synthesis employed aryl diazonium salts and pyruvic acid hydrazones to construct benzotriazine systems, establishing foundational methodologies for nitrogen-rich heterocycles. Early triazine derivatives, such as melamine and cyanuric chloride, found industrial applications in resins and dyes, highlighting their versatility.
The 20th century saw incremental advances, including the discovery of the Zincke reaction (1903), which enabled pyridine-to-pyridinium transformations and later inspired triazine functionalization strategies. By the 1960s, triazines gained traction in medicinal chemistry, particularly as dihydrofolate reductase inhibitors (e.g., cycloguanil). The 1,2,4-triazine-3,5-dione scaffold emerged as a purine isostere, with modifications at positions 2, 4, and 6 enabling tailored interactions with biological targets.
Significance in Medicinal Chemistry Research
1,2,4-Triazine-3,5-diones have become pivotal in designing enzyme inhibitors due to their ability to mimic purine nucleobases. For instance, 6-azauracil (1,2,4-triazine-3,5-dione) inhibits orotidine monophosphate decarboxylase, a target in anticancer therapy. The introduction of pyrazole moieties, as seen in the subject compound, enhances binding affinity through additional hydrogen-bonding and π-stacking interactions.
Recent studies emphasize triazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management. Compound 8c , a 1,3,5-triazine analog, demonstrated potent DPP-4 inhibition (IC₅₀ = 12 nM) and improved glycemic control in rodent models. Such findings validate the scaffold’s relevance in metabolic disorder therapeutics.
Position Within Contemporary Heterocyclic Chemistry
The 1,2,4-triazine-3,5-dione framework occupies a unique niche due to its dual hydrogen-bond donor/acceptor capacity. The 2,4-difluorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability and membrane permeability. Concurrently, the 1H-pyrazol-5-yl substituent contributes to solubility and target selectivity, as pyrazole rings are prevalent in kinase inhibitors (e.g., crizotinib).
Structural comparisons reveal that annulation of pyrazole onto triazine cores (e.g., pyrazolo[1,5-a]triazines) mimics purine’s electronic profile, enabling adenosine receptor modulation. This isosteric strategy has yielded compounds with antiviral, anticancer, and anti-inflammatory activities.
Research Evolution and Current Scientific Focus
Modern synthesis routes leverage multicomponent reactions (MCRs) and green chemistry principles. For example, ultrasound-assisted cyclocondensation of 5-aminopyrazoles with isatins and ketones produces spiro-triazine derivatives efficiently. Computational docking studies further guide substituent optimization; the 4-methyl group in the subject compound likely reduces steric hindrance at the DPP-4 catalytic site.
Current research prioritizes fluorinated triazines for CNS penetration and antimicrobial activity. The 2,4-difluorophenyl moiety, with its lipophilic character, aligns with trends in blood-brain barrier traversal. Additionally, hybrid systems merging triazines with pyrazoles are under investigation for dual-target therapies (e.g., COX-2/5-LOX inhibition).
Table 1: Key Structural Features and Their Functional Roles
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N5O2/c1-19-12(21)11(9-4-5-16-17-9)18-20(13(19)22)10-3-2-7(14)6-8(10)15/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTUIWUQHUMFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=C(C=C(C=C2)F)F)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione , identified by CAS number 477709-03-8 , is a triazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9F2N5O2
- Molecular Weight : 305.24 g/mol
- Structure : The compound features a triazine core substituted with a difluorophenyl group and a pyrazole moiety.
Biological Activity Overview
Research indicates that compounds containing the triazine and pyrazole structures exhibit various biological activities including antitumor , anti-inflammatory , and antimicrobial properties. The specific activities of this compound are summarized below.
Antitumor Activity
Studies have demonstrated that pyrazole derivatives can inhibit key cancer-related pathways. For instance:
- Mechanism : Pyrazole derivatives inhibit the activity of kinases such as BRAF(V600E) and EGFR, which are crucial in cancer proliferation and survival .
- Case Study : A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in reducing cell viability when combined with doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of triazine derivatives is also notable:
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : In various studies, similar compounds have shown to reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented:
- Mechanism : They disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Case Study : Several synthesized pyrazole carboxamides exhibited significant antifungal activity against common pathogens .
Data Tables
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E) and EGFR | |
| Anti-inflammatory | Modulation of cytokine production | |
| Antimicrobial | Disruption of cell wall synthesis |
Case Studies
-
Antitumor Efficacy in Breast Cancer :
- A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The combination therapy with doxorubicin enhanced the overall efficacy compared to monotherapy.
- Results showed IC50 values indicating significant cytotoxicity at low concentrations (e.g., 27.3 μM for certain derivatives) against T47D cells .
- Antifungal Activity Testing :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aryl and Heterocyclic Substituents
The target compound shares structural similarities with several triazine and pyrazole derivatives, differing primarily in substituent groups. Key comparisons include:
Compound A : 6-[1-(4-Fluorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 321538-37-8)
- Structural Differences :
- Position 2: 3-Methoxyphenyl (electron-donating) vs. 2,4-difluorophenyl (electron-withdrawing) in the target compound.
- Pyrazole Substitution: 1-(4-Fluorophenyl)-1H-pyrazole in Compound A vs. unsubstituted 1H-pyrazole in the target.
- Implications: The methoxy group in Compound A may enhance π-π stacking interactions but reduce electrophilicity compared to the difluorophenyl group.
Compound B : 6-(2-(5-Nitro-2-furyl)vinyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Structural Differences :
- Position 6: Nitro-furylvinyl group (strongly electron-withdrawing) vs. pyrazole in the target compound.
- Implications :
- The nitro group increases reactivity, possibly favoring antimicrobial activity, whereas the pyrazole in the target compound may optimize solubility and metabolic stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-(2,4-difluorophenyl)-4-methyl-6-(1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, triazine-dione scaffolds are often constructed via cyclization reactions using hydrazine derivatives or urea analogs. Key steps include:
- Substitution reactions to introduce the 2,4-difluorophenyl group at the N2 position.
- Coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrazole moiety at the C6 position.
- Solvent selection (e.g., DMF or chloroform) and catalysts (e.g., triethylamine) are critical for controlling regioselectivity .
- Data Reference : Similar compounds in required refluxing in aqueous NaOH for cyclization, followed by acidification to precipitate the product.
Q. Which spectroscopic and computational methods are effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : To confirm substitution patterns and verify aromatic proton environments (e.g., difluorophenyl splitting).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for triazole analogs in .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental geometries .
Q. What are the primary biological targets explored for this class of triazinediones?
- Methodological Answer : Prior studies on structurally related compounds (e.g., ) suggest:
- Enzyme inhibition : Assays against kinases or oxidoreductases (e.g., xanthine oxidase) using spectrophotometric methods.
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing via broth microdilution.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic parameter variation : Test under standardized conditions (e.g., pH, temperature) to isolate confounding factors.
- Meta-analysis : Compare datasets across studies (e.g., vs. 15) to identify trends in substituent effects (e.g., fluorine vs. bromine).
- Orthogonal assays : Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer : Adapt frameworks like Project INCHEMBIOL ():
- Partitioning studies : Measure logP (octanol-water) and soil sorption coefficients (Kd).
- Biotic/abiotic degradation : Use HPLC-MS to track transformation products under UV light or microbial action.
- Trophic transfer assays : Expose model organisms (e.g., Daphnia magna) to assess bioaccumulation .
Q. How can theoretical frameworks guide SAR (Structure-Activity Relationship) studies for this compound?
- Methodological Answer :
- DFT-based SAR : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots.
- Molecular docking : Screen against protein databases (e.g., PDB) to prioritize targets (e.g., ’s crystal structures).
- QSAR modeling : Use descriptors like polar surface area or molar refractivity to correlate with bioactivity .
Q. What strategies optimize regioselectivity in functionalizing the triazinedione core?
- Methodological Answer :
- Protecting group strategies : Temporarily block reactive sites (e.g., N4 methyl group) during pyrazole coupling.
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity, as seen in for triazine-phosphoramidate derivatives.
- Catalyst screening : Test palladium/copper systems for cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
